molecular formula C7H5F3O2S2 B1418590 2-Trifluoromethanesulfonylbenzene-1-thiol CAS No. 1156000-34-8

2-Trifluoromethanesulfonylbenzene-1-thiol

Cat. No.: B1418590
CAS No.: 1156000-34-8
M. Wt: 242.2 g/mol
InChI Key: GVJAZUWDFRTERD-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylbenzene-1-thiol is a chemical compound with the molecular formula C7H5F3O2S2. It is characterized by a benzene ring substituted with a trifluoromethanesulfonyl group and a thiol group at the 1-position. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethanesulfonylbenzene-1-thiol typically involves the following steps:

  • Starting Material: The synthesis begins with benzene or a benzene derivative as the starting material.

  • Trifluoromethanesulfonylation: The benzene ring is subjected to trifluoromethanesulfonylation, which involves the introduction of the trifluoromethanesulfonyl group. This can be achieved using reagents such as trifluoromethanesulfonic anhydride in the presence of a base.

  • Thiolation: The trifluoromethanesulfonylated benzene is then treated with a thiolating agent, such as hydrogen sulfide (H2S) or thiourea, to introduce the thiol group at the 1-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethanesulfonylbenzene-1-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form thioethers or other sulfur-containing derivatives.

  • Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Disulfides, sulfonic acids.

  • Reduction Products: Thioethers, other sulfur-containing derivatives.

  • Substitution Products: Amides, esters, ethers.

Scientific Research Applications

2-Trifluoromethanesulfonylbenzene-1-thiol has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-trifluoromethanesulfonylbenzene-1-thiol exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Comparison with Similar Compounds

2-Trifluoromethanesulfonylbenzene-1-thiol is unique due to its combination of trifluoromethanesulfonyl and thiol groups. Similar compounds include:

  • Benzene-1-thiol: Lacks the trifluoromethanesulfonyl group.

  • Trifluoromethanesulfonic acid: Lacks the thiol group.

  • 2-Mercaptobenzothiazole: Contains a thiol group but has a different aromatic structure.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S2/c8-7(9,10)14(11,12)6-4-2-1-3-5(6)13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJAZUWDFRTERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156000-34-8
Record name 2-trifluoromethanesulfonylbenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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